molecular formula C13H19ClN2O3S B6997494 N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide

Cat. No.: B6997494
M. Wt: 318.82 g/mol
InChI Key: YPBRVFKJEWJENU-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide is a complex organic compound that features a combination of functional groups, including an amine, an oxane ring, a chlorinated benzene ring, and a sulfonamide group

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-10-3-2-4-11(14)12(10)20(17,18)16-13(9-15)5-7-19-8-6-13/h2-4,16H,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRVFKJEWJENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)S(=O)(=O)NC2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminomethyl group can form hydrogen bonds with target proteins, enhancing binding affinity. The oxane ring provides structural rigidity, which can influence the overall conformation and activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-6-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxane ring and the chlorinated benzene sulfonamide moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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